molecular formula C18H28N4O B12159353 1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12159353
M. Wt: 316.4 g/mol
InChI Key: RKAVKTZNWKBXCZ-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound belonging to the pyrazolopyridine class. This compound is characterized by its complex structure, which includes multiple methyl groups and a carboxamide functional group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system. This can be achieved through the reaction of a substituted pyridine with hydrazine derivatives under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the pyrazolopyridine intermediate with an appropriate amine, such as 6-methylheptan-2-amine, under dehydrating conditions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The methyl groups and other substituents can be replaced through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-trimethyl-N-(6-methylheptan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H28N4O

Molecular Weight

316.4 g/mol

IUPAC Name

1,3,6-trimethyl-N-(6-methylheptan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H28N4O/c1-11(2)8-7-9-12(3)20-18(23)15-10-13(4)19-17-16(15)14(5)21-22(17)6/h10-12H,7-9H2,1-6H3,(H,20,23)

InChI Key

RKAVKTZNWKBXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC(C)CCCC(C)C

Origin of Product

United States

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